2,5,7-Trimethyl-1-benzothiophen-3-amine
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Overview
Description
2,5,7-Trimethyl-1-benzothiophen-3-amine is a chemical compound with the molecular formula C₁₁H₁₃NS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-1-benzothiophen-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process leads to the formation of benzothiophene motifs through a quaternary spirocyclization intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-1-benzothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
2,5,7-Trimethyl-1-benzothiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-1-benzothiophen-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the methyl and amine groups.
2,5-Dimethylbenzothiophene: A similar compound with two methyl groups instead of three.
3-Aminobenzothiophene: A similar compound with an amine group but lacking the methyl groups.
Uniqueness
2,5,7-Trimethyl-1-benzothiophen-3-amine is unique due to the presence of three methyl groups and an amine group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
1384431-44-0 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,5,7-trimethyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C11H13NS/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5H,12H2,1-3H3 |
InChI Key |
DMWSDKSXSJLTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(S2)C)N)C |
Origin of Product |
United States |
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